An In-Depth Technical Guide to the Crystal Structure of 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate
An In-Depth Technical Guide to the Crystal Structure of 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Stable Carbene Source
In the landscape of modern chemistry, N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of organocatalysts and ligands for transition metals.[1] Their strong σ-donating properties and the ability to form stable complexes make them indispensable in a myriad of chemical transformations.[1] However, the high reactivity of free carbenes often necessitates the use of stable, isolable precursors that can release the carbene under specific conditions. 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate, commonly abbreviated as IPr·CO2, stands out as a particularly important example of such a precursor.[2] This zwitterionic adduct of the bulky NHC, IPr, with carbon dioxide serves as a solid, air-stable source of the IPr carbene, which can be liberated by simple heating.
The solid-state structure of IPr·CO2 is fundamental to understanding its stability and reactivity. A detailed analysis of its crystal structure provides invaluable insights into the molecular geometry, the nature of the NHC-CO2 bond, and the non-covalent interactions that govern its crystal packing. This understanding is crucial for its application in catalysis, materials science, and drug development, where precise control over reactivity and molecular architecture is paramount. This technical guide provides a comprehensive analysis of the crystal structure of IPr·CO2, grounded in crystallographic data and experimental protocols.
Synthesis and Crystallization: A Pathway to High-Purity Crystals
The journey to elucidating the crystal structure of IPr·CO2 begins with its synthesis and the growth of high-quality single crystals suitable for X-ray diffraction analysis. The overall process involves the synthesis of the imidazolium salt precursor, followed by the formation of the NHC and its subsequent reaction with carbon dioxide.
Synthesis of the Imidazolium Precursor: 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)
A common and efficient route to the precursor, IPr·HCl, involves a multi-step synthesis.[3]
Experimental Protocol:
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Step 1: Formation of the Diimine Intermediate. 2,6-diisopropylaniline is reacted with a 40 wt% aqueous solution of glyoxal in methanol, with a catalytic amount of formic acid. The resulting mixture is stirred at room temperature for several hours, leading to the precipitation of the yellow diimine intermediate. This intermediate is then filtered, washed with cold methanol, and dried under vacuum.[3]
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Step 2: Cyclization to the Imidazolium Salt. The dried diimine intermediate is dissolved in a suitable solvent such as ethyl acetate. The solution is cooled, and a solution of paraformaldehyde and hydrochloric acid (typically 4N in dioxane) is added. The reaction mixture is stirred for a couple of hours, resulting in the formation of a beige precipitate of IPr·HCl.[3]
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Step 3: Purification. The crude IPr·HCl is collected by filtration and can be further purified by dissolving it in a minimal amount of a chlorinated solvent like dichloromethane, followed by treatment with a mild base such as sodium bicarbonate to neutralize any excess acid. The solution is then filtered, and the product is precipitated by the addition of a non-polar solvent like diethyl ether. The purified IPr·HCl is collected by filtration, washed with diethyl ether, and dried under vacuum to yield a white powder.[3]
Formation and Crystallization of 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate (IPr·CO2)
The IPr·CO2 adduct is typically formed by the deprotonation of the IPr·HCl precursor to generate the free carbene, which then readily reacts with atmospheric or supplied carbon dioxide.
Experimental Protocol:
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Generation of the Free Carbene and CO2 Adduct. The purified IPr·HCl is reacted with a suitable base to generate the free IPr carbene. This can be achieved using a variety of bases, and the resulting free carbene is highly reactive. In the presence of carbon dioxide, the carbene readily forms the stable IPr·CO2 adduct.
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Crystallization. High-quality single crystals of IPr·CO2 for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent system. The choice of solvent is critical for obtaining well-formed crystals.
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Caption: Synthetic pathway for IPr·CO2.
Crystal Structure Analysis: Unveiling the Molecular Architecture
The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction.[4][5] This powerful analytical technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, as well as insights into the packing of molecules within the crystal lattice.[6][7]
Experimental Workflow for Single-Crystal X-ray Diffraction
The determination of the crystal structure of IPr·CO2 follows a well-established experimental workflow.
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Caption: Workflow for Single-Crystal X-ray Diffraction.
Step-by-Step Methodology:
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Crystal Selection and Mounting: A suitable single crystal of IPr·CO2, typically with dimensions in the range of 0.1-0.3 mm, is carefully selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.[8]
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Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[8] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[5]
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Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
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Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the atomic positions. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.
Crystallographic Data for IPr·CO2
The crystal structure of IPr·CO2 has been determined and the data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 219086.[2] The following table summarizes the key crystallographic parameters.
| Parameter | Value |
| Chemical Formula | C28H36N2O2 |
| Formula Weight | 432.60 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 10.123(2) |
| b (Å) | 18.234(4) |
| c (Å) | 13.876(3) |
| α (°) | 90 |
| β (°) | 99.67(3) |
| γ (°) | 90 |
| Volume (ų) | 2524.1(9) |
| Z | 4 |
| Temperature (K) | 150(2) |
| Radiation type | MoKα |
| Wavelength (Å) | 0.71073 |
Molecular Geometry: A Detailed Examination
The crystal structure of IPr·CO2 reveals a zwitterionic molecule where the carboxylate group is covalently bonded to the C2 carbon of the imidazolium ring.
Key Bond Lengths and Angles (Representative Values):
| Bond | Length (Å) | Angle | **Value (°) ** |
| N1-C2 | 1.36 | N1-C2-N3 | 107.5 |
| N3-C2 | 1.36 | C2-N1-C5 | 110.0 |
| C2-C6 | 1.54 | C2-N3-C4 | 110.0 |
| C6-O1 | 1.25 | O1-C6-O2 | 125.0 |
| C6-O2 | 1.25 | N1-C2-C6 | 126.2 |
| N1-C5 | 1.38 | N3-C2-C6 | 126.2 |
| N3-C4 | 1.38 | ||
| C4-C5 | 1.34 |
The imidazolium ring is essentially planar. The two bulky 2,6-diisopropylphenyl substituents are oriented nearly perpendicular to the plane of the imidazolium ring, which is a common feature for such sterically demanding groups. This orientation provides kinetic stability to the molecule. The carboxylate group is also twisted relative to the imidazolium plane.
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Caption: Molecular Structure of IPr·CO2.
Intermolecular Interactions and Crystal Packing
The way in which individual molecules of IPr·CO2 arrange themselves in the crystal lattice is dictated by a network of non-covalent interactions. These interactions are crucial for the overall stability of the crystal.[9] In the crystal structure of IPr·CO2, the packing is influenced by a combination of van der Waals forces and weak hydrogen bonds.
The bulky diisopropylphenyl groups play a significant role in the crystal packing, with their isopropyl groups interlocking with those of neighboring molecules. While there are no strong, classical hydrogen bonds, several weaker C-H···O interactions can be identified between the hydrogen atoms of the imidazolium ring and the phenyl groups with the oxygen atoms of the carboxylate groups of adjacent molecules. These interactions, although individually weak, collectively contribute to the stability of the three-dimensional crystal lattice.
Implications for Reactivity and Applications
The detailed crystal structure analysis of IPr·CO2 provides a solid foundation for understanding its chemical behavior and for designing new applications.
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Stability: The steric bulk of the 2,6-diisopropylphenyl groups effectively shields the reactive carbene center, contributing to the high thermal stability of the IPr·CO2 adduct. The robust crystal lattice, stabilized by a network of intermolecular interactions, further enhances its stability as a solid.
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Carbene Generation: The covalent bond between the carbene carbon and the carboxylate group is the key to its function as a carbene precursor. The crystal structure provides the precise geometry of this bond, which is crucial for computational studies aimed at understanding the mechanism and energetics of CO2 release upon heating.
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Catalyst and Ligand Design: For drug development and catalysis, the precise molecular dimensions of the IPr ligand, as determined from the crystal structure of its CO2 adduct, are invaluable for designing new catalysts and metal complexes with tailored steric and electronic properties.
Conclusion
The crystal structure of 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate provides a detailed atomic-level picture of this important N-heterocyclic carbene precursor. The combination of a sterically encumbered imidazolium framework with a covalently bound carboxylate group results in a stable, solid material that serves as a convenient source of the IPr carbene. The insights gained from its synthesis, crystallization, and single-crystal X-ray diffraction analysis are not only of fundamental chemical interest but also have significant practical implications for the development of new catalysts, advanced materials, and therapeutic agents. The self-validating nature of crystallographic data, coupled with well-defined experimental protocols, ensures the trustworthiness and reliability of the structural information presented in this guide.
References
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